molecular formula C15H13N3O5 B12878581 N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12878581
M. Wt: 315.28 g/mol
InChI Key: JVHPUBULKBCTOT-ZZXKWVIFSA-N
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Description

N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a nitrofuran moiety and an amino-oxoethyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a coupling reaction with a vinyl group, often using a palladium-catalyzed Heck reaction.

    Addition of the Amino-Oxoethyl Group: This step might involve the reaction of the intermediate compound with glycine or a similar amino acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or nitrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with molecular targets such as enzymes or DNA. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, while the benzamide core can inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: Unique due to its specific combination of functional groups.

    N-(2-Amino-2-oxoethyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-Amino-2-oxoethyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to the presence of the nitrofuran moiety, which imparts specific biological activities not found in its analogs with different heterocyclic rings.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C15H13N3O5/c16-13(19)9-17-15(20)11-4-1-10(2-5-11)3-6-12-7-8-14(23-12)18(21)22/h1-8H,9H2,(H2,16,19)(H,17,20)/b6-3+

InChI Key

JVHPUBULKBCTOT-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)N

Origin of Product

United States

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